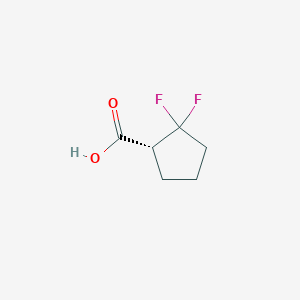
(R)-2,2-Difluorocyclopentane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,2-Difluorocyclopentane-1-carboxylicacid is a chiral fluorinated carboxylic acid derivative. The presence of fluorine atoms in the cyclopentane ring imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2,2-Difluorocyclopentane-1-carboxylicacid typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes fluorination to introduce the fluorine atoms at the 2,2-positions.
Chiral Resolution: The resulting difluorocyclopentane is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of ®-2,2-Difluorocyclopentane-1-carboxylicacid may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can enhance the enantioselectivity of the synthesis.
Types of Reactions:
Oxidation: ®-2,2-Difluorocyclopentane-1-carboxylicacid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products:
Oxidation: Formation of difluorocyclopentanone or difluorocyclopentanal.
Reduction: Formation of difluorocyclopentanol or difluorocyclopentanal.
Substitution: Formation of various substituted difluorocyclopentane derivatives.
Chemistry:
Synthesis of Complex Molecules: ®-2,2-Difluorocyclopentane-1-carboxylicacid serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving fluorinated substrates.
Medicine:
Drug Development: Due to its unique properties, ®-2,2-Difluorocyclopentane-1-carboxylicacid is explored as a potential scaffold for the development of new therapeutic agents.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of ®-2,2-Difluorocyclopentane-1-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
(S)-2,2-Difluorocyclopentane-1-carboxylicacid: The enantiomer of the compound, with different biological activity and properties.
2,2-Difluorocyclopentane-1-carboxylicacid: The racemic mixture of the compound.
2-Fluorocyclopentane-1-carboxylicacid: A similar compound with only one fluorine atom.
Uniqueness: ®-2,2-Difluorocyclopentane-1-carboxylicacid is unique due to its chiral nature and the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The ®-enantiomer may exhibit distinct pharmacological properties compared to its (S)-enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C6H8F2O2 |
|---|---|
Peso molecular |
150.12 g/mol |
Nombre IUPAC |
(1R)-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m1/s1 |
Clave InChI |
XSLQMFZQUKYHKR-SCSAIBSYSA-N |
SMILES isomérico |
C1C[C@@H](C(C1)(F)F)C(=O)O |
SMILES canónico |
C1CC(C(C1)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



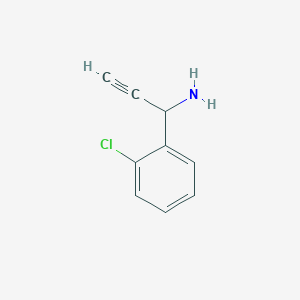
![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
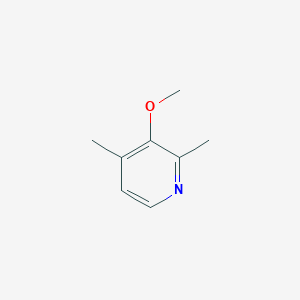
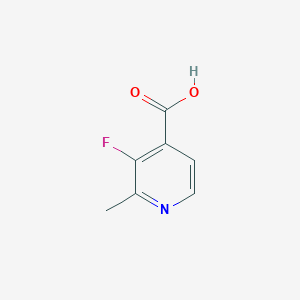
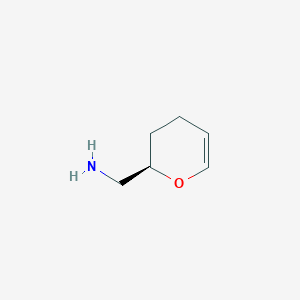
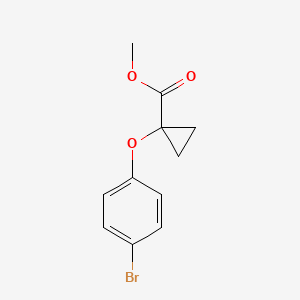
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
![6-(Chloromethyl)pyrrolo[1,2-b]pyridazine](/img/structure/B13011856.png)
![8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B13011866.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B13011868.png)
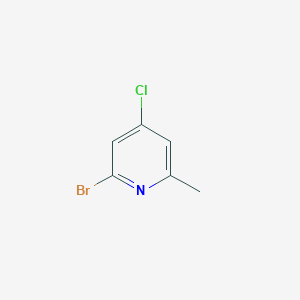
![(1R,5R)-3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylicacid](/img/structure/B13011876.png)
![8-Methyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13011890.png)
